4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
Description
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate (hereafter referred to as Compound 12e) is a hybrid molecule synthesized via condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with 2-thioxothiazolidin-4-ones in acetic acid and sodium acetate . Its molecular formula is C27H26N2O7S2 (MW: 555.1256 g/mol), confirmed by HPLC-HRMS-ESI ([M + H]+: 555.1259) . Key spectral data include:
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-12-11-24(2,3)25-19-15(12)9-14(10-16(19)20(26)22(25)27)32-23(28)13-7-17(29-4)21(31-6)18(8-13)30-5/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBUINITVGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tetrahydroquinoline Derivatives
The pyrrolo[3,2,1-ij]quinoline-1,2-dione core is synthesized via cyclization of substituted tetrahydroquinoline precursors. For example, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives are treated with oxalyl chloride in refluxing toluene to form the dione structure. This reaction proceeds through intramolecular acylation, yielding the bicyclic framework with keto groups at positions 1 and 2.
Key Reaction Conditions :
Halogenation at Position 8
To introduce functional groups at position 8, halogenation is performed using N-bromosuccinimide (NBS) or iodine. For instance, bromination of 6-methyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with NBS in dimethylformamide (DMF) yields the 8-bromo derivative. Similarly, iodination using iodine in a dioxane-pyridine mixture (1:1) produces 8-iodo analogs.
Optimized Parameters :
-
NBS Concentration : 1.1 equivalents in DMF at 0°C to room temperature.
-
Iodination : 1.2 equivalents of I₂ in dioxane-pyridine under nitrogen.
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H NMR : Key signals include the aromatic protons of the trimethoxybenzoyl group (δ 6.8–7.2 ppm) and the methyl groups on the pyrroloquinoline core (δ 1.2–1.5 ppm).
-
¹³C NMR : Carbonyl resonances (C=O) appear at δ 170–175 ppm, while quaternary carbons of the dione ring are observed at δ 160–165 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 437.4 [M+H]⁺ confirms the molecular formula C₂₄H₂₃NO₇.
Purity Assessment
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) with UV detection at 254 nm ensures >98% purity.
-
Melting Point : Determined to be 215–218°C (literature value: 217°C).
Synthetic Challenges and Optimization
Regioselectivity in Halogenation
Bromination with NBS preferentially targets position 8 due to electron-donating methyl groups at positions 4 and 6, which activate the aromatic ring toward electrophilic substitution. Competing reactions at position 5 are minimized by steric hindrance from the fused pyrrolidine ring.
Esterification Efficiency
The reaction yield for acylation depends on the nucleophilicity of the hydroxyl group. Using anhydrous conditions and freshly distilled triethylamine improves conversion rates to >85%. Side products, such as di-acylated derivatives, are suppressed by maintaining stoichiometric control.
Comparative Analysis of Alternative Routes
Direct Cyclization with Pre-Functionalized Esters
Attempts to incorporate the 3,4,5-trimethoxybenzoyl group during the cyclization step were unsuccessful due to decomposition of the acyl chloride under reflux conditions.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 8-bromo-pyrroloquinolinedione and trimethoxybenzoyl boronic esters was explored but yielded <20% product, likely due to steric constraints.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in related structures has been linked to enhanced antibacterial activity .
Neuroprotective Effects
Emerging research suggests that compounds similar to 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate may offer neuroprotective benefits. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases .
Organic Electronics
Due to its unique electronic properties, the compound is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures could enhance performance metrics such as efficiency and stability .
Photocatalysis
The compound's structural characteristics lend themselves to photocatalytic applications. Studies are exploring its use in environmental remediation processes where it could facilitate the degradation of pollutants under light irradiation. This application is particularly relevant in developing sustainable technologies for waste management .
Case Study 1: Anticancer Activity Assessment
A study published in RSC Advances evaluated a series of pyrroloquinoline derivatives for their anticancer effects. Results indicated that certain derivatives exhibited IC50 values as low as 5 µM against breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, derivatives similar to this compound were tested against various bacterial strains. The results demonstrated a significant zone of inhibition against Staphylococcus aureus, suggesting potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrroloquinoline core can bind to active sites, modulating the activity of these targets. The trimethoxybenzoate group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The 3,4,5-trimethoxybenzoate group in Compound 12e contributes to higher molecular weight and steric bulk compared to unsubstituted or mono-substituted esters .
- Fluorine in the 3-fluorobenzoate derivative enhances polarity and metabolic stability .
Core-Modified Analogs: Variations in Pyrroloquinoline Substituents
Modifications to the pyrroloquinoline core impact electronic properties and reactivity:
Key Observations :
- 8-Ethoxy and 8-methoxy substituents improve solubility compared to halogenated derivatives .
Biological Activity
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C₂₁H₂₃N₁O₇
- Molecular Weight : 385.42 g/mol
- CAS Number : 727664-64-4
The compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in coagulation processes. This inhibition can lead to anticoagulant effects by targeting factors such as Xa and XIa .
- Interaction with Nucleic Acids : The compound may interact with DNA and RNA, affecting replication and transcription processes. Such interactions can alter cellular functions and promote apoptosis in cancer cells .
Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrroloquinoline compounds can exhibit significant anticoagulant properties. The compound has shown the ability to inhibit coagulation factors:
- Factor Xa : Selective inhibitors have been identified with IC50 values around 1 µM.
- Factor XIa : Similar inhibitory effects have been observed for this factor as well .
Cytotoxic Effects
In vitro studies indicate that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism involves:
- Induction of apoptosis through the activation of caspases.
- Disruption of mitochondrial membrane potential leading to cell death .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Shestakov et al. (2023) | Identified anticoagulant activity through in vitro testing on coagulation factors Xa and XIa | Synthesis and testing of hybrid derivatives |
| PMC10179972 | Demonstrated cytotoxicity against cancer cell lines; apoptosis was confirmed via flow cytometry | Cell viability assays and caspase activation studies |
Research Findings
Research indicates that structural modifications of the pyrroloquinoline framework can significantly enhance biological activity. For instance:
- Hybridization with Rhodanines : This modification has been shown to improve the selectivity and potency of anticoagulant effects.
The incorporation of methoxy groups has also been linked to increased solubility and bioavailability, which are critical for therapeutic applications .
Q & A
Q. Q: What are the standard synthetic routes and characterization methods for this compound?
A: The compound is synthesized via multi-step reactions involving pyrrolo[3,2,1-ij]quinoline-1,2-dione intermediates. Key steps include:
- Reflux conditions : Reacting 4,4,6-trimethylpyrroloquinoline-1,2-dione with 3,4,5-trimethoxybenzoyl chloride in acetic acid/ethyl acetate under reflux (110–120°C, 4–6 hours) .
- Purification : Crude product is filtered, washed with water, and recrystallized from 2-propanol/acetic acid (yield: 65–78%) .
Q. Characterization :
- HPLC-HRMS-ESI : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 474.1652) .
- NMR : Key signals include δ 1.35–1.50 (4,4,6-trimethyl groups), δ 3.85–3.95 (OCH₃), and δ 7.80–8.20 (aromatic protons) .
- IR : Peaks at 1720–1740 cm⁻¹ (C=O stretching) and 1220–1250 cm⁻¹ (C-O ester) .
Advanced: Substituent Effects on Reactivity
Q. Q: How do substituents on the pyrroloquinoline core influence reaction yields and regioselectivity?
A: Substituent position (e.g., 8-iodo vs. 8-methoxy) alters steric/electronic effects:
-
Electron-withdrawing groups (e.g., I, Br) reduce reactivity, requiring harsher conditions (e.g., 130°C, 8 hours) but improve crystallinity .
-
Electron-donating groups (e.g., OCH₃) increase solubility, facilitating purification but may lower yields due to side reactions (e.g., demethylation) .
-
Table 1 : Comparative yields for derivatives:
Substituent (Position 8) Yield (%) Purification Method Iodo 58 2-Propanol/AcOH Methoxy 72 Ethyl Acetate Phenyl 65 Hexane/EtOAc
Basic Analytical Techniques
Q. Q: Which spectroscopic methods are most reliable for confirming the ester linkage in this compound?
A:
- ¹³C NMR : A carbonyl signal at δ 168–170 ppm confirms the ester group.
- IR : Absence of free -OH (3200–3600 cm⁻¹) and presence of ester C-O (1200–1250 cm⁻¹) .
- HRMS : Exact mass matching calculated [M+H]⁺ (error < 2 ppm) .
Advanced: Resolving Spectral Contradictions
Q. Q: How to address discrepancies in NMR data between synthetic batches?
A: Contradictions often arise from:
- Solvent impurities : Use deuterated solvents (e.g., CDCl₃) with <1% non-deuterated contamination.
- Tautomerism : Check for keto-enol equilibria via variable-temperature NMR (e.g., 25°C vs. 60°C) .
- Residual catalysts : Purify via column chromatography (silica gel, EtOAc/hexane 3:7) to remove Pd or acid traces .
Basic Biological Screening
Q. Q: What in vitro assays are suitable for preliminary bioactivity screening?
A:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Note : The 3,4,5-trimethoxybenzoate moiety may enhance membrane permeability, as seen in analogous quinoline derivatives .
Advanced: Multi-Step Synthesis Design
Q. Q: How to optimize a 5-step synthesis route for scale-up?
A: Critical parameters include:
-
Step 3 (Cyclization) : Use microwave irradiation (150°C, 20 min) to reduce time vs. conventional reflux (4 hours) .
-
Step 5 (Esterification) : Employ DMAP catalyst (5 mol%) to improve acylation efficiency (yield: 82% vs. 65% without catalyst) .
-
Table 2 : Step-wise optimization:
Step Method Yield (%) Purity (HPLC) 1 Friedel-Crafts alkylation 75 90 3 Microwave cyclization 88 95 5 DMAP-catalyzed acylation 82 98
Basic Crystallography
Q. Q: What crystallographic techniques confirm the 3D structure?
A:
- Single-crystal X-ray diffraction : Resolve sp³ hybridization at C4 and C6 (bond angles: 109.5°).
- Cambridge Structural Database (CSD) : Compare with analogous pyrroloquinoline diones (e.g., refcode: ABC123) .
Advanced: Mechanistic Insights
Q. Q: What is the role of acetic acid in the final acylation step?
A: Acetic acid:
- Protonates the carbonyl oxygen, enhancing electrophilicity of the benzoyl chloride.
- Stabilizes intermediates via hydrogen bonding, reducing side reactions (e.g., hydrolysis) .
- Kinetic studies : Pseudo-first-order rate constant (k = 1.2 × 10⁻³ s⁻¹) confirms acid catalysis .
Basic Stability Studies
Q. Q: How to assess hydrolytic stability of the ester group?
A:
- pH-dependent HPLC : Monitor degradation in buffers (pH 1–13) at 37°C.
- Half-life : >48 hours at pH 7.4 (simulated physiological conditions) .
Advanced: Computational Modeling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
